molecular formula C7H7ClNNaO2S B1681348 Chloramine-T CAS No. 127-65-1

Chloramine-T

Cat. No. B1681348
CAS RN: 127-65-1
M. Wt: 228.65 g/mol
InChI Key: VDQQXEISLMTGAB-UHFFFAOYSA-N
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Description

Chloramine-T is an organic compound with the formula CH3C6H4SO2NClNa . It is known in both anhydrous salt and trihydrate forms, which are white powders . It is used as a reagent in organic synthesis and is commonly used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles .


Synthesis Analysis

Chloramine-T, also known as CAT, acts as a source of halonium cation and nitrogen anion, and acts as both base and nucleophile . It reacts with a broad range of functional groups and brings divergent molecular transformations to synthetic chemistry .


Molecular Structure Analysis

The molecular formula of Chloramine-T is C7H7ClNO2S . It is a sodium salt of N-chloro-p-toluenesulfonamide .


Chemical Reactions Analysis

Chloramine-T reacts with a broad range of functional groups and brings divergent molecular transformations to synthetic chemistry . It has gained much recognition as a mild oxidant for several organic moieties and has been used as a versatile reagent for the estimation of various functional groups in analytical chemistry .


Physical And Chemical Properties Analysis

Chloramine-T is a white powder, both in its anhydrous salt and trihydrate forms . It has a molecular weight of 227.64 . It is soluble in DMSO and water .

Scientific Research Applications

Aquaculture Applications

Chloramine-T is commonly used in the aquaculture industry, particularly for salmonids like rainbow trout (Oncorhynchus mykiss). Studies have shown that it is employed as a therapeutic agent to treat bacterial gill and skin diseases. However, repeated intermittent exposure, even to sublethal concentrations, can impact the health of these fish. For example, exposure can lead to morphological changes in gill epithelia, affect growth rates, and predispose fish to dermatitis caused by opportunistic pathogens (Powell, Wright, & Speare, 1995); (Powell, Speare, & Macnair, 1994).

Analytical Chemistry

Chloramine-T has been used in analytical chemistry, particularly in the development of certified reference materials. For instance, it has been involved in creating a certified reference material for the mass concentration of active chlorine in water, proving useful for interlaboratory comparisons (Krasheninina, Medvedevskikh, Sergeeva, & Golynets, 2015).

Safety And Hazards

Chloramine-T is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Contact with acids liberates toxic gas .

properties

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide
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InChI

InChI=1S/C7H7ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1
Source PubChem
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InChI Key

VDQQXEISLMTGAB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]
Source PubChem
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Molecular Formula

C7H7ClNNaO2S
Record name CHLORAMINE-T
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Related CAS

144-86-5 (Parent)
Record name Tosylchloramide sodium [INN]
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DSSTOX Substance ID

DTXSID6040321
Record name Chloramine-T
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Molecular Weight

227.64 g/mol
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Physical Description

White or slightly yellow crystals or crystalline powder; [HSDB], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Record name Chloramine-T
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Record name CHLORAMINE-T
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Flash Point

192 °C c.c. (trihydrate)
Record name CHLORAMINE-T
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Solubility

Insoluble in benzene, chloroform, and ether; decomposed by alcohol, Soluble in water., Solubility in water, g/100ml at 25 °C: (good, trihydrate)
Record name CHLORAMINE T
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Record name CHLORAMINE-T
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Density

Density (trihydrate): 1.4 g/cm³
Record name CHLORAMINE-T
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Mechanism of Action

/Immunoglobulin E/ mediation is a possible mechanism of action for induction of environmental or occupational asthma by Chloramine T. /from table/, The major elastase inhibitor of human serum, alpha-1 proteinase inhibitor (A1PI), is susceptible to oxidative inactivation by a variety of agents, including chloramine T. We have examined the effects of chloramine T on the catalytic activity of porcine pancreatic (PPE) and human leukocyte elastase (HLE) and on the elastase inhibitory capacity of hamster, rat, and human serum as well as pure human A1PI. Both PPE and HLE, but not trypsin, were inhibited in a concentration-dependent manner by concentrations of chloramine T >0.1 mM. The abilities of rat and human serum and pure human A1PI to inhibit both PPE and HLE were inhibited in a concentration-dependent manner by chloramine T. In contrast only the ability of hamster serum to inhibit HLE was altered by exposure to chloramine T: inhibition of PPE was not effected. Gel exclusion chromatography disclosed the existence of two major peaks of elastase inhibitory activity in hamster plasma: one, with an approximate molecular weight of 55 K, eluting in the region of A1PI that was sensitive to chloramine T inactivation and one with a molecular weight of approximately 180 K which was chloramine T insensitive. The parenteral administration of chloramine T to hamsters resulted in a modest and transient diminution of the serum HLE inhibitory activity and an equally modest and transient elevation of PPE inhibitory activity., Treatment of human erythrocyte membranes with active forms of chlorine (... chloramine T) resulted in a concentration-dependent inhibition of the membrane Na(+), K(+)- and Mg(2+)-ATPases. Membrane protein thiol group oxidation was consistent with inactivation of enzymes and preceded oxidation of tryptophan residues and chloramine formation., The hypothesis that chloramine-T stimulates the basal Na+ efflux in barnacle fibers as the result of the entry of trigger Ca2+ into the myoplasm from the bathing medium was examined in this study. Two reasons for doing so can be given. One is that the oxidant is known to abolish inactivation in sodium and potassium channels. The other is that L-type Ca2+ channels are present in barnacle fibers, and an increase in internal free Ca2+ in these fibers is known to ... (i) Chloramine-T exerts a biphasic effect on the Na+ efflux: inhibition is followed by stimulation, the threshold concentration being 10-5 M. This is also found to be the threshold concentration for shortening of these fibers. ... (vii) The dose-response curve for chloramine-T shows a shift to the left in poisoned fibers. (viii) The magnitude of the rise in light emission depends on the external Ca2+ concentration. A rise fails to take place in the nominal absence of external Ca2+. Taken together, these results support the above hypothesis that chloramine-T causes the entry of trigger Ca2+ into the myoplasm from the outside and provide evidence that stimulation of the Na+ efflux is associated not only with this event but also with a reduced Na+ gradient resulting from inhibition of the membrane Na+/K(+)-ATPase system by the oxidant., ... The effect of chloramine-T on the inactivation of IK1 was examined in guinea-pig ventricular myocytes using the patch-clamp technique. Chloramine-T (2 mM) irreversibly inhibited the time-dependent decay of whole-cell IK1 inactivation. As a result, the negative slope region of the current-voltage (I-V) relationship was abolished. In cell-attached single channel recordings, the number of active channels in the patch decreased with time during the voltage-clamp step to the K+ equilibrium potential (EK) of -100 mV. Chloramine-T prevented this time-dependent decrease in channel number, and ensemble averaged currents exhibited abolishment of time-dependent decay of channel activity at EK -100 mV.
Record name CHLORAMINE T
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Product Name

Chloramine-T

Color/Form

White or slightly yellow crystals or crystalline powder

CAS RN

127-65-1
Record name Tosylchloramide sodium [INN]
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Record name CHLORAMINE-T ANHYDROUS
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Melting Point

170-177 °C decomposes
Record name CHLORAMINE T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82,300
Citations
MM Campbell, G Johnson - Chemical Reviews, 1978 - ACS Publications
… this paper of a discrete chloramine T reaction. Possibly chloramine T trihydrate would have given the selenoxide by hydrolysis of the selenimide, but anhydrous chloramine T, as shown …
Number of citations: 392 pubs.acs.org
G Agnihotri - Synlett, 2005 - thieme-connect.com
… presence of Chloramine-T. [5c] (F) Chloramine-T was used to mediate the cycloaddition of aldoximes to alkenes, resulting in various isoxazolines. Aldoximes react with Chloramine-T, …
Number of citations: 45 www.thieme-connect.com
R Hunter - Proceedings of the Society for Experimental …, 1970 - journals.sagepub.com
… the chloramine-T method have permitted us to vary the amounts of protein and radioiodine over a wide range, to minimize the concentration of chloramine-T … of chloramine-T required for …
Number of citations: 284 journals.sagepub.com
R Bhuyan, KM Nicholas - Organic Letters, 2007 - ACS Publications
… In conclusion, readily available anhydrous chloramine-T is an effective and selective reagent for the Cu-catalyzed amidation of benzylic hydrocarbons and ethers. Continued studies of …
Number of citations: 138 pubs.acs.org
VJ Jennings, E Bishop - 1973 - Taylor & Francis
I. INTRODUCTION Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, was first prepared by FD Chattaway in 1905. In 1924, A. Noll 2 proposed its use as a substitute …
Number of citations: 34 www.tandfonline.com
PS Aujla, CP Baird, PC Taylor, H Mauger, Y Vallée - Tetrahedron letters, 1997 - Elsevier
… 6 Nevertheless, when we used chloramine-T in place of TsN=IPh in the asymmetric sulfimidation reaction, very similar results were obtained; the sole difference being a …
Number of citations: 31 www.sciencedirect.com
KB Sharpless, AO Chong, K Oshima - The Journal of Organic …, 1976 - ACS Publications
… (2) It is surprising that Chloramine-T has been so little used In organic synthesis. It Is Inexpensive and Is formally a nitrogen analogue of sodjum hypochlorite (NaOCI). Whereas …
Number of citations: 269 pubs.acs.org
JH Austin, HD Taylor - The Journal of experimental medicine, 1918 - ncbi.nlm.nih.gov
… of the fall in chlorine concentration on pathological and on normal skin, under experimental conditions, might be of value to surgeons using Dakin's hypochlorite and chloramine-T …
Number of citations: 77 www.ncbi.nlm.nih.gov
ARV Murthy, BS Rao - 1952 - ias.ac.in
… Potentials of the chloramine-T—sulphonamide system have been found to be real redox … Depending on the pH of the solution, the oxidation of hydrogen sulphide by chloramine-T yields …
Number of citations: 60 www.ias.ac.in
YN Nayak, SL Gaonkar, EAM Saleh… - Journal of Saudi …, 2022 - Elsevier
… Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a low-cost mild … Chloramine-T acts as a source of halonium cation and nitrogen anion and thus acts as base …
Number of citations: 9 www.sciencedirect.com

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